Methyl 5,6-difluoro-1H-indazole-3-carboxylate

Lipophilicity LogP Drug-likeness

Methyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-01-6) is a fluorinated heterocyclic compound belonging to the indazole family, with the molecular formula C9H6F2N2O2 and a molecular weight of 212.15 g/mol. It features a 5,6-difluoro-substituted 1H-indazole core bearing a methyl ester at the 3-position, and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and PROTAC degrader molecules.

Molecular Formula C9H6F2N2O2
Molecular Weight 212.15 g/mol
CAS No. 885279-01-6
Cat. No. B3372304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-difluoro-1H-indazole-3-carboxylate
CAS885279-01-6
Molecular FormulaC9H6F2N2O2
Molecular Weight212.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=CC(=C(C=C21)F)F
InChIInChI=1S/C9H6F2N2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13)
InChIKeyYRGUJTBYEOMZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,6-Difluoro-1H-Indazole-3-Carboxylate (CAS 885279-01-6): A Fluorinated Indazole Building Block for Kinase-Targeted Drug Discovery


Methyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-01-6) is a fluorinated heterocyclic compound belonging to the indazole family, with the molecular formula C9H6F2N2O2 and a molecular weight of 212.15 g/mol . It features a 5,6-difluoro-substituted 1H-indazole core bearing a methyl ester at the 3-position, and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and PROTAC degrader molecules . The compound is supplied as a research chemical with standard purity specifications of 95–98%, supported by batch-specific analytical certificates (NMR, HPLC, GC) .

Why Methyl 5,6-Difluoro-1H-Indazole-3-Carboxylate Cannot Be Simply Replaced by Unsubstituted or Mono-Fluorinated Indazole Esters


Substituting methyl 5,6-difluoro-1H-indazole-3-carboxylate with a non-fluorinated indazole-3-carboxylate (e.g., CAS 43120-28-1) or a mono-fluorinated analog eliminates the dual fluorine substitution pattern that modulates both lipophilicity and metabolic stability of downstream products. Literature evidence demonstrates that fluorine atoms on the indazole scaffold increase inhibitory potency against nitric oxide synthase (NOS) isoforms, with polyfluorinated indazoles (e.g., 4,5,6,7-tetrafluoroindazole) showing the strongest activity [1]. Additionally, the 5,6-difluoro arrangement specifically alters the LogP by approximately −0.4 units relative to the non-fluorinated core (LogP 1.58 vs. ~2.0), impacting membrane permeability and pharmacokinetic profile [2]. The methyl ester at C-3 further distinguishes this compound from the corresponding ethyl ester (CAS 885279-04-9) and carboxylic acid (CAS 129295-33-6) by offering distinct reactivity, steric profile, and deprotection conditions in multi-step syntheses. These cumulative differences mean that replacement with a close analog introduces unpredictable changes in biological activity, synthetic tractability, and physicochemical behavior.

Quantitative Differentiation Evidence for Methyl 5,6-Difluoro-1H-Indazole-3-Carboxylate (CAS 885279-01-6)


Lipophilicity Modulation: 5,6-Difluoro Substitution Reduces LogP by ~0.4 Units vs. Non-Fluorinated Indazole-3-Carboxylate Core

The 5,6-difluoro substitution on the indazole scaffold reduces the calculated LogP relative to the non-fluorinated indazole core [1]. The 5,6-difluoro-1H-indazole scaffold (CAS 944898-96-8) has a reported LogP of 1.58, whereas the non-fluorinated methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) has a reported LogP of approximately 2.00 [1]. This ~0.42 unit reduction in lipophilicity is consistent with the electron-withdrawing effect of the two fluorine atoms, which increases polarity and can improve aqueous solubility while still maintaining sufficient membrane permeability. This modulation of physicochemical properties is a key differentiation factor when selecting a fluorinated indazole building block over its non-fluorinated counterpart.

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Fluorine-Enhanced Inhibitory Potency: Polyfluorinated Indazoles Show Increased NOS Inhibition vs. Non-Fluorinated Analogs

A systematic SAR study of 36 indazole derivatives evaluated against neuronal and inducible nitric oxide synthase (nNOS and iNOS) demonstrated that fluorine substitution on the indazole ring consistently increases inhibitory potency [1]. Among the compounds tested, 26 contained fluorine substituents, and the research explicitly concluded that 'fluorine atoms in the molecule increase the inhibitory potency against NOS' [1]. 4,5,6,7-Tetrafluoroindazole emerged as a potent and selective iNOS inhibitor, establishing that progressive fluorination correlates with enhanced enzyme inhibition [1]. While the specific methyl ester prodrug form (CAS 885279-01-6) was not directly tested, the 5,6-difluoroindazole core is structurally positioned on the fluorination gradient between mono-fluoro and tetra-fluoro derivatives, and thus benefits from this class-level fluorine potency enhancement relative to non-fluorinated indazole-3-carboxylates.

Nitric Oxide Synthase iNOS Fluorine Effect Enzyme Inhibition

Methyl Ester vs. Ethyl Ester Differentiation: Smaller Steric Footprint and Orthogonal Deprotection Strategy

Methyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-01-6; MW 212.15) differs from its ethyl ester analog, ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9; MW 226.18; molecular formula C10H8F2N2O2), in two key respects relevant to synthetic route design . First, the methyl ester has a smaller steric profile (methoxy vs. ethoxy), which can be advantageous in sterically congested coupling reactions. Second, the methyl ester can be selectively hydrolyzed under milder basic conditions (e.g., LiOH in THF/water at room temperature), whereas ethyl ester hydrolysis often requires more forcing conditions or longer reaction times, providing an orthogonal deprotection handle when multiple ester groups are present in complex synthetic sequences. The methyl ester also yields methanol as a volatile byproduct upon hydrolysis, which is easier to remove than ethanol in some workup procedures.

Protecting Group Strategy Ester Hydrolysis Synthetic Intermediate Medicinal Chemistry

Verified Purity and Batch-to-Batch Reproducibility: 95–98% Purity with Multi-Method Analytical Certification

Methyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-01-6) is commercially available at a standard purity of 95%, with some suppliers offering 98% purity grades . Critically, reputable vendors provide batch-specific analytical certificates including NMR (1H and/or 13C), HPLC purity analysis, and GC analysis, enabling end-users to verify structural identity and purity before use in sensitive synthetic or biological applications . This level of quality documentation exceeds what is typically available for custom-synthesized or less common indazole analogs, reducing the risk of failed reactions or irreproducible biological results due to unidentified impurities. In comparison, less common indazole regioisomers (e.g., 4,6-difluoro or 6,7-difluoro variants) may require custom synthesis with longer lead times and less rigorous analytical characterization.

Quality Control Analytical Chemistry Procurement Specification Reproducibility

Recommended Application Scenarios for Methyl 5,6-Difluoro-1H-Indazole-3-Carboxylate (CAS 885279-01-6)


Fragment-Based Drug Discovery (FBDD): Fluorinated Indazole Core as a Privileged Kinase-Binding Fragment

The 5,6-difluoro-indazole core serves as a validated fragment for constructing ATP-competitive kinase inhibitors. The fluorine atoms enhance binding affinity through favorable hydrophobic and electrostatic interactions within the kinase ATP-binding pocket, as supported by SAR studies demonstrating that fluorinated indazoles exhibit increased potency against enzyme targets such as NOS isoforms [1]. The methyl ester at the 3-position provides a synthetic handle for further derivatization (e.g., amide coupling, reduction, or hydrolysis to the carboxylic acid) to elaborate the fragment into lead-like molecules targeting kinases such as FGFR, VEGFR-2, or CDKs [2]. Researchers using FBDD approaches should prioritize this building block when the target kinase's ATP pocket contains residues (e.g., tyrosine, serine, or backbone NH groups) capable of interacting favorably with the electronegative fluorine substituents.

Synthesis of PROTAC Degraders: Indazole-Based E3 Ligase Recruiting Molecules

The 5,6-difluoroindazole scaffold has been employed in the construction of PROTACs (Proteolysis Targeting Chimeras), particularly those utilizing the indazole core as a ligand for the target protein [1]. Methyl 5,6-difluoro-1H-indazole-3-carboxylate serves as an advanced intermediate for introducing the indazole moiety into bifunctional degrader molecules. The methyl ester can be selectively hydrolyzed to the carboxylic acid and subsequently coupled to linker-E3 ligase ligand conjugates via amide bond formation. The 5,6-difluoro substitution pattern modulates the physicochemical properties (LogP ~1.58 for the scaffold) [2] of the final PROTAC, which is critical for achieving favorable cell permeability—a well-recognized challenge in PROTAC development given their typically high molecular weight.

Agrochemical Lead Optimization: Fluorinated Indazole Intermediates for Crop Protection Agents

Fluorinated indazole derivatives have demonstrated utility in agrochemical research for designing novel pesticides and herbicides with improved efficacy and selectivity [1]. The 5,6-difluoro substitution pattern enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the 5- and 6-positions of the indazole ring—a strategy analogous to that employed in pharmaceutical fluorination [2]. Methyl 5,6-difluoro-1H-indazole-3-carboxylate can be elaborated into amide, sulfonamide, or heterocycle-linked analogs for screening against agricultural pathogens or weed species, where the fluorine atoms contribute to both target potency and environmental stability.

Dual iNOS/nNOS Inhibitor Development: Leveraging Fluorine-Enhanced NOS Inhibition

Based on the class-level SAR evidence that fluorine atoms on the indazole scaffold increase inhibitory potency against nitric oxide synthase isoforms [1], methyl 5,6-difluoro-1H-indazole-3-carboxylate is a logical starting intermediate for synthesizing novel iNOS- or nNOS-targeted agents. The methyl ester at C-3 can be converted to amides, hydrazides, or hydroxamic acids—functional groups known to interact with the heme iron or substrate-binding residues in NOS active sites. Compounds derived from this intermediate may be evaluated for applications in neuropathic pain, inflammatory disorders, or neurodegenerative diseases where selective NOS inhibition is therapeutically relevant.

Quote Request

Request a Quote for Methyl 5,6-difluoro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.